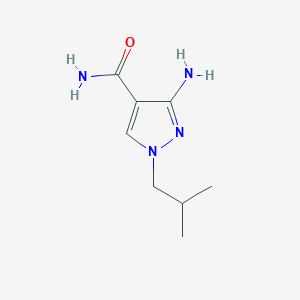
1H-Pyrazole-4-carboxaMide, 3-aMino-1-(2-Methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst and is carried out under reflux conditions . Another method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Alcohol-pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, leading to its biological effects .
Comparaison Avec Des Composés Similaires
- 1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)-
- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
- 1H-Pyrazole-1-carboxamidine
Uniqueness: 1H-Pyrazole-4-carboxamide, 3-amino-1-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other pyrazole derivatives. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and industrial applications .
Propriétés
Formule moléculaire |
C8H14N4O |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
3-amino-1-(2-methylpropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)3-12-4-6(8(10)13)7(9)11-12/h4-5H,3H2,1-2H3,(H2,9,11)(H2,10,13) |
Clé InChI |
VFWRDYYGWRCZFX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C(=N1)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
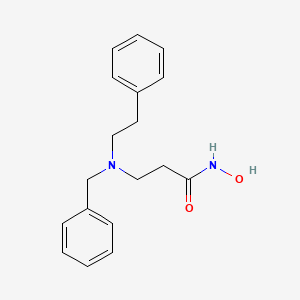
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)


![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
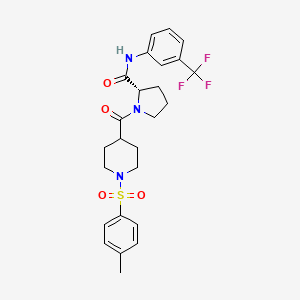
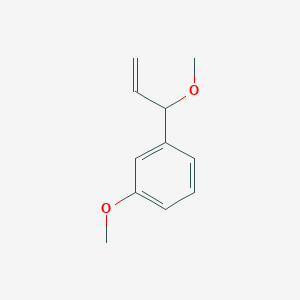
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
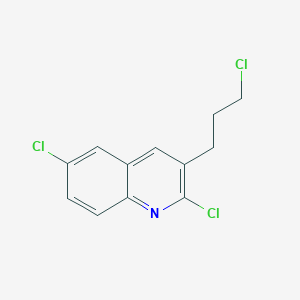
![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
![1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12636119.png)
